Product packaging for Cyclohexyl Butyl Phthalate-d4(Cat. No.:)

Cyclohexyl Butyl Phthalate-d4

Cat. No.: B12417503
M. Wt: 308.4 g/mol
InChI Key: BHKLONWXRPJNAE-CXRURWBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl Butyl Phthalate-d4 is a deuterated isotope analog of Cyclohexyl Butyl Phthalate, a compound belonging to the class of phthalate esters . This high-purity standard (98%) is supplied as a clear, colorless oil and is designed for use in environmental and toxicological research . Phthalates are widely used as plasticizers to improve the flexibility and durability of plastics and are also found in various cosmetic and personal care products . The primary research value of this deuterated compound lies in its application as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS). Its stable isotope label allows for precise and accurate quantification of non-labeled phthalates and their metabolites in complex biological and environmental samples, thereby enabling studies on environmental fate, exposure levels, and bioaccumulation . Research into phthalates is critical due to growing concerns about their potential as endocrine disruptors. Studies have indicated that prolonged exposure to phthalates may be linked to a series of adverse health effects, including cancer, endocrine disruption, and reduced fertility . Metabolites of phthalates, specifically monophthalate esters formed via hydrolysis, are of significant interest as they are thought to be the toxic agents responsible for producing estrogenic and immune-suppressive effects in humans . This compound is referenced in environmental health research for its potential estrogenic activities . For optimal stability, this product should be stored refrigerated or frozen (2-8°C), protected from air and light . It has slight solubility in Chloroform, Dichloromethane, and DMSO . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O4 B12417503 Cyclohexyl Butyl Phthalate-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O4

Molecular Weight

308.4 g/mol

IUPAC Name

1-O-butyl 2-O-cyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

InChI

InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D

InChI Key

BHKLONWXRPJNAE-CXRURWBMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OC2CCCCC2)[2H])[2H]

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2

Origin of Product

United States

Advanced Analytical Methodologies Utilizing Cyclohexyl Butyl Phthalate D4

Sample Preparation Techniques for Phthalate (B1215562) Analysis with Deuterated Standards

Effective sample preparation is crucial for the reliable analysis of phthalates, aiming to isolate and concentrate the target compounds while removing interfering substances from the sample matrix. nih.gov The use of deuterated standards like Cyclohexyl Butyl Phthalate-d4 at the beginning of the sample preparation process is a key strategy to monitor and correct for analyte losses and matrix effects throughout the entire analytical procedure. mdpi.com

The choice of extraction methodology depends on the sample matrix and the specific phthalates being analyzed. Deuterated standards are introduced into the sample prior to extraction to account for any procedural losses.

Solid-Phase Extraction (SPE): This technique is widely used for the extraction and pre-concentration of phthalates from aqueous samples. mdpi.comnih.govresearchgate.net In SPE, the sample is passed through a solid sorbent material that retains the phthalates. The analytes are then eluted with a small volume of an appropriate solvent. The use of deuterated standards helps to correct for incomplete retention or elution of the target analytes. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a conventional and effective method for extracting phthalates from liquid samples, including beverages and oils. mdpi.comnih.govresearchgate.net It involves partitioning the phthalates between two immiscible liquid phases. The efficiency of the extraction can be influenced by factors such as solvent choice and pH. The addition of deuterated internal standards compensates for variations in extraction efficiency and potential analyte loss during phase separation and solvent evaporation steps. nih.govnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for the analysis of phthalates in a wide range of food and environmental samples due to its simplicity and speed. nih.govnih.govrsc.org This technique typically involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). nih.govnih.gov The inclusion of deuterated standards in the initial extraction step is essential for achieving accurate and reproducible results with the QuEChERS method. nih.gov A study on the determination of phthalate esters in edible oils utilized a QuEChERS-based sample preparation method, demonstrating good recoveries and precision. nih.gov

Extraction Method Typical Sample Matrix Role of Deuterated Standards
Solid-Phase Extraction (SPE)Aqueous samples (e.g., water)Correct for incomplete retention and elution
Liquid-Liquid Extraction (LLE)Liquid samples (e.g., beverages, oils)Compensate for variations in extraction efficiency and analyte loss
QuEChERSFood and environmental samplesEnsure accuracy and reproducibility by accounting for procedural variations

Following extraction, cleanup and concentration steps are often necessary to remove co-extracted matrix components that can interfere with the analysis and to increase the analyte concentration to detectable levels. nih.gov Common cleanup techniques include the use of sorbents like Florisil or alumina. epa.govepa.gov Concentration is typically achieved by evaporating the solvent under a gentle stream of nitrogen. nih.gov The presence of a deuterated internal standard such as this compound throughout these steps is critical, as it allows for the correction of any analyte loss that may occur during these procedures, thereby ensuring the accuracy of the final quantitative results.

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, are a significant source of error in phthalate analysis. jst.go.jp Isotopic labeling, through the use of deuterated internal standards like this compound, is a highly effective strategy to mitigate these effects. mdpi.com Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects. jst.go.jp By calculating the ratio of the signal from the native analyte to that of the deuterated internal standard, the influence of matrix effects can be effectively canceled out, leading to more accurate and reliable quantification. jst.go.jpsemanticscholar.org

Chromatographic Separation Techniques

Chromatography is the cornerstone of phthalate analysis, providing the necessary separation of individual phthalate esters from each other and from other components in the sample extract. The choice between gas chromatography and liquid chromatography depends on the specific phthalates of interest and the analytical instrumentation available.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of volatile and semi-volatile phthalates. oregonstate.edugcms.czcore.ac.uk The use of a deuterated internal standard like this compound is standard practice in GC-MS methods for phthalate analysis. nih.gov It serves to correct for variations in injection volume, derivatization efficiency (if applicable), and instrument response. The internal standard co-elutes with or elutes close to the target analyte, allowing for accurate quantification based on the ratio of their respective peak areas. nih.gov GC-MS methods have been developed for the analysis of a wide range of phthalates in various matrices, including consumer products, food, and environmental samples. gcms.cznih.gov

Parameter Typical Conditions for GC Analysis of Phthalates
Column DB-5ms or similar non-polar to mid-polar capillary column
Injector Temperature 250-300 °C
Oven Temperature Program Ramped from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 320 °C)
Carrier Gas Helium
Detector Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode

Liquid chromatography, including HPLC and UHPLC, offers an alternative and sometimes advantageous approach for the analysis of phthalates, especially for less volatile or thermally labile compounds. thermofisher.comgovst.edu These techniques are often coupled with UV or mass spectrometric detection. nih.govresearchgate.netnih.gov The use of deuterated internal standards is also crucial in LC-based methods to compensate for variations in injection volume and to correct for matrix effects, particularly in complex samples. jst.go.jp UHPLC, with its smaller particle size columns, provides higher resolution and faster analysis times compared to conventional HPLC. researchgate.net LC methods have been successfully applied to the determination of phthalates in a variety of matrices, including cosmetics, beverages, and water samples. thermofisher.comnih.govmdpi.com

Parameter Typical Conditions for LC Analysis of Phthalates
Column C18 reversed-phase column
Mobile Phase Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 0.2-1.0 mL/min
Detector UV or Mass Spectrometer (MS)

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the selective and sensitive detection of this compound, particularly when used as an internal standard for the quantification of its non-deuterated counterpart and other related phthalates. The versatility of MS is demonstrated through various ionization techniques and analyzer modes, each offering unique advantages for the analysis of this deuterated compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive, reproducible fragmentation. This fragmentation pattern serves as a chemical fingerprint, aiding in structural elucidation and confirmation.

For phthalate esters, a characteristic fragmentation pathway involves the formation of the protonated phthalic anhydride (B1165640) ion, which is observed at a mass-to-charge ratio (m/z) of 149 for non-deuterated phthalates. rsc.orggcms.cz This ion is often the base peak in the spectrum. Due to the presence of four deuterium (B1214612) atoms on the phthalate ring of this compound, this characteristic fragment ion is shifted to m/z 153. Another significant fragment for the non-deuterated analogue, Butyl Cyclohexyl Phthalate, is observed at m/z 223. nih.gov

The predictable fragmentation of this compound in EI-MS allows for its confident identification even in complex matrices. The key fragment ions provide the basis for highly selective detection methods, such as Selected Ion Monitoring (SIM).

Table 1: Characteristic EI-MS Fragment Ions for Cyclohexyl Butyl Phthalate and its Deuterated Analog

CompoundKey Fragment Ionm/z (Mass-to-Charge Ratio)Description
Cyclohexyl Butyl Phthalate[C₈H₅O₃]⁺149Protonated Phthalic Anhydride
Cyclohexyl Butyl Phthalate[M-C₄H₉O]⁺223Loss of butoxy radical
This compound[C₈HD₄O₃]⁺153Deuterated Protonated Phthalic Anhydride

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique, often coupled with liquid chromatography (LC), that is particularly useful for analyzing less volatile and more polar compounds, such as phthalate metabolites. When applied to this compound, ESI typically generates protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. Tandem mass spectrometry (MS/MS) is then employed to fragment these precursor ions, enhancing selectivity and specificity.

In ESI-MS/MS, several diagnostic fragmentation pathways have been identified for phthalate metabolites. For instance, in negative ion mode, phthalate monoesters commonly produce a deprotonated benzoate (B1203000) ion fragment at m/z 121.0295 and a deprotonated o-phthalic anhydride ion at m/z 147.0088. nih.gov For this compound, the corresponding deuterated fragments would be expected. The selection of specific precursor-to-product ion transitions is fundamental to the Multiple Reaction Monitoring (MRM) technique, which provides excellent sensitivity and minimizes matrix interference. sciex.com

Hybrid Quadrupole-Orbitrap Mass Spectrometry

Hybrid Quadrupole-Orbitrap mass spectrometry represents a powerful high-resolution mass spectrometry (HRMS) technique for both targeted and non-targeted analysis of this compound and related compounds. nih.govnih.gov This technology combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer, providing exceptional mass accuracy (typically <5 ppm), high resolving power, and excellent sensitivity. nih.gov

In targeted analysis, the high resolution of the Orbitrap allows for very narrow mass extraction windows, effectively discriminating the analyte signal from background interferences, which is particularly advantageous in complex environmental or biological samples. For untargeted screening, the accurate mass measurements enable the confident determination of elemental compositions for unknown metabolites or degradation products of phthalates. nih.gov The use of this compound as an internal standard in HRMS workflows allows for precise quantification while simultaneously leveraging the instrument's capabilities for identifying other compounds of interest.

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Modes

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are two widely used mass spectrometric modes that significantly enhance the sensitivity and selectivity of quantitative analyses involving this compound.

In GC-MS, SIM mode is employed by programming the mass spectrometer to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. gcms.czthermofisher.com For this compound, the instrument would be set to monitor its unique fragment ions, such as m/z 153. researchgate.net This targeted approach increases the dwell time on the ions of interest, leading to a much better signal-to-noise ratio and, consequently, lower detection limits compared to full-scan acquisition. nih.gov

In LC-MS/MS, MRM is the analogous and even more selective technique. sciex.com Here, the first quadrupole isolates the precursor ion of this compound (e.g., [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole is set to monitor only a specific, characteristic product ion. This precursor-product ion transition is highly specific to the analyte. When used as an internal standard, specific MRM transitions for this compound are monitored alongside the transitions for the target non-deuterated phthalates.

Table 2: Example Monitored Ions for Phthalate Analysis using SIM and MRM

TechniqueCompoundPrecursor Ion (m/z)Product/SIM Ion (m/z)
GC-SIMDibutyl PhthalateN/A149
GC-SIMDibutyl Phthalate-d4N/A153
LC-MRMDibutyl Phthalate279149 / 205
LC-MRMBenzyl Butyl Phthalate313149 / 205

Note: MRM transitions for this compound would be determined empirically but would be based on its specific precursor ion and resulting fragments.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for accurate and precise quantification in mass spectrometry. researchgate.net This method relies on the use of a stable, isotopically labeled version of the analyte as an internal standard, such as this compound for the analysis of Cyclohexyl Butyl Phthalate.

The core principle of IDMS involves adding a known amount of the isotopically labeled standard (the "spike") to the sample before any extraction or cleanup steps. okstate.edu The labeled standard is chemically identical to the native analyte and therefore behaves identically during sample preparation and analysis, experiencing the same losses or matrix effects. The mass spectrometer can distinguish between the native analyte and the labeled standard due to their mass difference. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, the concentration of the native analyte in the original sample can be calculated with high accuracy, as the ratio is unaffected by variations in sample recovery. researchgate.net The use of this compound in IDMS is crucial for obtaining reliable quantitative data for phthalates in challenging matrices like soil, water, and biological fluids.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules. While mass spectrometry excels at detection and quantification, NMR provides detailed information about the chemical environment of atoms within a molecule.

In the context of this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be used for structural confirmation and purity assessment. The deuterium atoms are introduced into the aromatic ring of the phthalate moiety. Since deuterium (²H) is not observed in ¹H NMR spectroscopy, the aromatic region of the ¹H NMR spectrum of this compound would be silent, confirming the location of the isotopic labels. The signals corresponding to the butyl and cyclohexyl groups would remain, and their chemical shifts and coupling patterns would confirm the integrity of these ester groups.

In ¹³C NMR, the carbons directly bonded to deuterium atoms will show a characteristic multiplet splitting pattern due to C-D coupling and will experience a slight upfield shift, known as a deuterium isotope effect. bibliotekanauki.plnih.gov This effect can confirm the position of deuteration. The chemical shifts of the non-deuterated carbons in the butyl and cyclohexyl chains would be largely unaffected and can be compared to the spectrum of the non-deuterated standard for verification.

Table 3: Predicted ¹H NMR Chemical Shifts for the Non-Aromatic Protons of Cyclohexyl Butyl Phthalate

GroupProton EnvironmentPredicted Chemical Shift (δ, ppm)
Butyl-O-CH₂-~4.30
Butyl-CH₂-~1.70
Butyl-CH₂-~1.44
Butyl-CH₃~0.97
Cyclohexyl-O-CH-~4.9 (multiplet)
Cyclohexyl-CH₂-~1.2-1.9 (multiplets)

Note: These are approximate shifts based on similar structures like Dibutyl Phthalate and Dicyclohexyl Phthalate. The aromatic protons, typically found between 7.5-7.7 ppm, would be absent in the d4-labeled compound.

Table 4: Predicted ¹³C NMR Chemical Shifts for Cyclohexyl Butyl Phthalate

GroupCarbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic/CarbonylC=O~167
Aromatic/CarbonylAromatic C-O~132
Aromatic/CarbonylAromatic C-H~129-131
Cyclohexyl-O-CH-~75
Butyl-O-CH₂-~65
Butyl/CyclohexylOther Aliphatic -CH₂-~19-32
Butyl-CH₃~14

Note: In the d4-labeled compound, the aromatic C-D carbons would show characteristic splitting and a slight upfield isotope shift.

Quantitative NMR (qNMR) Applications

Quantitative NMR (qNMR) operates on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This characteristic allows for the determination of the concentration of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified reference material (CRM) of known concentration, known as an internal standard. This compound, a deuterated analogue of the plasticizer Cyclohexyl Butyl Phthalate, serves as an excellent internal standard for the quantification of other phthalates and organic compounds.

The utility of this compound in qNMR stems from several key properties inherent to deuterated standards. In ¹H qNMR, the most common form of the technique, the signals from the analyte's protons are measured. By using a deuterated internal standard, where hydrogen atoms are replaced by deuterium, the standard has a distinct resonance frequency far outside the proton spectral window, rendering it "invisible" in the ¹H NMR spectrum. This eliminates the risk of signal overlap between the standard and the analyte, which is a critical requirement for accurate integration and quantification.

The application of this compound as an internal standard in qNMR involves a meticulous protocol. A precisely weighed amount of the deuterated standard is added to a known quantity of the sample containing the analyte. The mixture is then dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The ¹H NMR spectrum is subsequently recorded under optimized conditions to ensure accurate and reproducible signal integration. The concentration of the analyte can then be calculated using the following equation:

Canalyte=Ianalyte&times;Nstd&times;MWanalyte&times;mstdIstd&times;Nanalyte&times;MWstd&times;manalyte&times;Pstd
VariableDescription
Canalyte Concentration of the analyte
Ianalyte Integral of the analyte signal
Istd Integral of the standard signal (from a separate ¹H NMR of the standard or by using a non-deuterated portion of the standard)
Nanalyte Number of protons corresponding to the analyte signal
Nstd Number of protons corresponding to the standard signal
MWanalyte Molecular weight of the analyte
MWstd Molecular weight of the standard
manalyte Mass of the analyte
mstd Mass of the standard
Pstd Purity of the standard

Deuterium as a Reference Point for Chemical Shift Assignment and Quantification

In NMR spectroscopy, chemical shifts are reported relative to a reference compound to ensure consistency across different instruments and experimental conditions. While tetramethylsilane (B1202638) (TMS) is the universally accepted primary reference standard (0 ppm), the residual proton signals of deuterated solvents are often used as a secondary internal reference. However, for highly accurate and precise measurements, a dedicated internal standard like this compound offers significant advantages.

The deuterium atoms in this compound provide a stable and unambiguous reference point. Although deuterium itself is not observed in a standard ¹H NMR spectrum, the presence of the deuterated molecule can influence the local magnetic environment, leading to subtle but predictable shifts in the signals of other compounds in the mixture. More importantly, the non-deuterated portions of the this compound molecule, or a known small percentage of its non-deuterated counterpart, can provide sharp, well-resolved signals in the ¹H NMR spectrum that serve as a reliable reference for chemical shift calibration.

The chemical shifts of the non-deuterated protons in Cyclohexyl Butyl Phthalate would be expected to vary slightly depending on the deuterated solvent used, due to solvent-solute interactions. The following table provides hypothetical ¹H NMR chemical shift values for the key protons of non-deuterated Cyclohexyl Butyl Phthalate in common NMR solvents, which would be the reference points when using this compound containing a known amount of the non-deuterated form.

Proton GroupExpected Chemical Shift (ppm) in CDCl₃Expected Chemical Shift (ppm) in DMSO-d₆
Aromatic Protons7.5 - 7.77.6 - 7.8
O-CH₂ (Butyl)4.2 - 4.44.1 - 4.3
O-CH (Cyclohexyl)4.8 - 5.04.7 - 4.9
Aliphatic Protons (Butyl & Cyclohexyl)0.9 - 1.90.8 - 1.8

For quantification, the deuterium labeling is paramount. By having a known quantity of this compound in the sample, the integral of a specific, non-interfering signal from the analyte can be directly compared to the known concentration of the standard. Since the standard is deuterated, its proton signals (from any residual, non-deuterated sites) will be minimal and well-defined, allowing for clear integration without interference from the analyte's signals. This direct comparison is the essence of qNMR and provides a highly accurate measure of the analyte's concentration. The stability and chemical inertness of phthalate esters like this compound further enhance their suitability as internal standards for a wide range of organic molecules.

Environmental Occurrence and Distribution Studies Employing Cyclohexyl Butyl Phthalate D4

Monitoring Phthalates in Aquatic Environmental Matrices (Water, Sediment)

The analysis of phthalates in aquatic environments is crucial for understanding their fate and transport. Studies have utilized deuterated internal standards, including d4-labeled phthalates, for the robust analysis of water, wastewater, and sediment samples. thermofisher.comresearchgate.net For instance, a method for determining 35 different phthalates in wastewater influent, effluent, and biosolids involved spiking samples with a deuterated phthalate (B1215562) internal standard to ensure accuracy. thermofisher.com This approach helps to correct for any loss of analyte during the sample preparation and analysis process. researchgate.net

The use of isotope-labeled internal standards is considered the best practice for phthalate analysis by mass spectrometry, as it can correct for extraction efficiency when added before sample preparation. researchgate.net This is particularly important for complex matrices like sediment and wastewater, where interfering substances can affect the analytical signal.

Analysis of Phthalates in Terrestrial Environmental Matrices (Soil, Dust)

Phthalates are also commonly found in terrestrial environments, accumulating in soil and house dust. accustandard.com Isotope dilution methods using deuterated standards are employed to accurately quantify phthalate levels in these solid matrices. These methods involve adding a known amount of the labeled standard, such as Cyclohexyl Butyl Phthalate-d4, to the sample at the beginning of the analytical procedure. thermofisher.com This allows for the correction of analytical variability and ensures high-quality data. The analysis of house dust is particularly important for assessing human exposure to these compounds.

Assessment of Phthalates in Atmospheric and Indoor Air Samples

Inhalation is a significant route of human exposure to phthalates, making the analysis of air samples critical. researchgate.net Studies have been conducted to simultaneously analyze insecticides and phthalates in indoor air, utilizing deuterated internal standards like di-n-butyl phthalate-d4 (DBP-d4) and di-2-ethylhexyl phthalate-d4 (DEHP-d4) for quantification by gas chromatography-mass spectrometry (GC-MS). e-kenkyu.com These labeled standards are essential for achieving the low limits of quantitation required to compare indoor air concentrations with established guideline values. e-kenkyu.com The use of such standards ensures the reliability of the measurements, which is crucial for assessing potential health risks associated with indoor air quality. e-kenkyu.com

Analysis in Food Matrices

Food is considered a primary route of human exposure to phthalates. nih.gov These compounds can migrate from food packaging materials into the food itself. core.ac.ukeuropa.eu To ensure the accuracy of phthalate quantification in various food products, analytical methods often rely on the use of isotope-labeled internal standards. researchgate.net For example, a study on the presence of eight different phthalates in 400 food products on the Belgian market utilized gas chromatography-mass spectrometry (GC-MS) for analysis. nih.gov While the specific internal standard used in this extensive study was not named, the use of such standards is a common practice in food analysis to account for the complexity of different food matrices, which can range from high-fat to aqueous-based products. nih.gov

Investigation of Phthalate Prevalence in Consumer Products and Materials

This compound and other deuterated phthalates are invaluable in determining the concentration of their non-labeled counterparts in a variety of consumer products. Phthalates are used in a wide range of items, including cosmetics, personal care products, and plastics. accustandard.comresearchgate.netnih.gov For instance, studies have analyzed plasticizers in protective gloves and other consumer goods. mdpi.com The use of an internal standard is crucial in these analyses to accurately quantify the amount of phthalates that could potentially leach from the products and lead to human exposure. mdpi.com Regulatory bodies in the US and Europe have banned or restricted the use of certain phthalates in children's toys and other products, making accurate monitoring essential. accustandard.comaccustandard.com

Interactive Data Table: Phthalates Detected in Various Matrices

The following table summarizes the detection of various phthalate compounds in different environmental and consumer product matrices as reported in the cited studies.

CompoundWater/SedimentSoil/DustAirFoodConsumer Products
Dimethyl Phthalate (DMP)nih.govresearchgate.netmdpi.com
Diethyl Phthalate (DEP)jcsp.org.pknih.govresearchgate.netmdpi.com
Di-n-butyl Phthalate (DBP)jcsp.org.pke-kenkyu.comnih.govresearchgate.netmdpi.com
Diisobutyl Phthalate (DiBP)nih.govmdpi.com
Benzylbutyl Phthalate (BBP)jcsp.org.pknih.govresearchgate.netmdpi.com
Di(2-ethylhexyl) Phthalate (DEHP)jcsp.org.pke-kenkyu.comnih.govresearchgate.netmdpi.com
Dicyclohexyl Phthalate (DCHP)nih.govmdpi.com
Di-n-octyl Phthalate (DnOP)jcsp.org.pknih.govmdpi.com

Environmental Fate and Biotransformation Research Methodologies with Deuterated Phthalates

Approaches to Studying Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For phthalate (B1215562) esters, the primary abiotic degradation pathways are hydrolysis and photolysis. nih.gov While generally considered less significant than biodegradation in most environmental compartments, these processes can be important under specific conditions. researchgate.netresearchgate.net

Hydrolysis: This is a chemical reaction in which a water molecule breaks down another molecule. Phthalate diesters can undergo a two-step hydrolysis, first forming a monoester and an alcohol, and then phthalic acid and a second alcohol. nih.govresearchgate.net The rate of hydrolysis for phthalates is generally slow under typical environmental pH (5-9) and temperature conditions. nih.govresearchgate.net However, factors such as extreme pH (either acidic or alkaline conditions) and elevated temperatures, which can be found in specific environments like lower landfill layers, can increase the rate of hydrolysis. nih.govresearchgate.net

Photolysis: This process involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov Phthalates can undergo direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment absorb light and produce reactive species (like hydroxyl radicals) that then degrade the phthalate. researchgate.netnottingham.edu.cn Studies have shown that photolysis contributes significantly to the total abiotic degradation of some phthalates in aquatic environments. nih.gov For instance, the degradation of di-n-butyl phthalate (DBP) under UV irradiation has been shown to be a relatively fast process. nih.gov The rate and pathway of photolysis can be influenced by the specific structure of the phthalate and the presence of other substances in the water. nih.govnottingham.edu.cnnih.gov

The use of deuterated standards like Cyclohexyl Butyl Phthalate-d4 in these studies is crucial for creating controlled experimental conditions to determine reaction kinetics and identify degradation products without interference from background phthalate contamination.

Table 1: Factors Influencing Abiotic Degradation of Phthalates
Degradation PathwayInfluencing FactorsEffect on Degradation RateReference
HydrolysispHRates are significantly higher in acidic or alkaline conditions compared to neutral pH. nih.gov
TemperatureHigher temperatures generally increase the rate of hydrolysis. researchgate.net
PhotolysisSunlight (UV) IntensityHigher intensity of UV radiation leads to faster degradation. nih.gov
Water Matrix Components (e.g., Nitrate, Fulvic Acids)Can promote indirect photolysis by generating reactive species. nottingham.edu.cn

Methodologies for Investigating Biodegradation Mechanisms (e.g., Aerobic, Anaerobic)

Biodegradation, the breakdown of organic matter by microorganisms, is the predominant fate for most phthalate esters in the environment. researchgate.net Methodologies to investigate these mechanisms often involve incubating the compound of interest with environmental samples (like soil, sediment, or activated sludge) or isolated microbial cultures under controlled conditions. Using a deuterated compound such as this compound is advantageous as it allows researchers to trace the compound's path through metabolic pathways and definitively identify its breakdown products.

Aerobic Biodegradation: In the presence of oxygen, the biodegradation of phthalate esters is typically initiated by esterase enzymes that hydrolyze the diester to a monoester and then to phthalic acid. frontiersin.orgresearchgate.net The aromatic phthalic acid ring is then attacked by dioxygenase enzymes, leading to ring cleavage and subsequent metabolism into central metabolic pathway intermediates like acetyl-CoA and succinyl-CoA. researchgate.net A wide variety of bacteria and fungi have been shown to aerobically degrade phthalates. nih.govnih.gov

Anaerobic Biodegradation: Under anaerobic (oxygen-free) conditions, the degradation pathway is different. nih.gov The process also begins with hydrolysis to phthalic acid. frontiersin.org However, the subsequent steps involve the activation of phthalic acid to a coenzyme A (CoA) thioester, followed by a decarboxylation step to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netsci-hub.se This pathway has been observed in denitrifying and sulfate-reducing bacteria. nih.gov While some higher molecular weight phthalates were once considered non-biodegradable under anaerobic conditions, studies have shown that even compounds like di-(2-ethylhexyl) phthalate (DEHP) can be degraded, albeit at a slower rate than simpler phthalates. nih.gov

Table 2: Comparison of Aerobic and Anaerobic Phthalate Biodegradation Pathways
StepAerobic PathwayAnaerobic PathwayReference
Initial ReactionHydrolysis of diester to phthalic acid via esterases.Hydrolysis of diester to phthalic acid via esterases. frontiersin.org
Ring ActivationHydroxylation of the aromatic ring by dioxygenases.Formation of phthaloyl-CoA thioester. nih.govresearchgate.net
Key IntermediateProtocatechuate (3,4-dihydroxybenzoate).Benzoyl-CoA. nih.govresearchgate.net
Final ProductsFurther metabolism to CO2, H2O, and biomass. nih.gov

Biotransformation Studies in Environmental Systems and Non-Human Biota (e.g., Plants, Microorganisms)

Biotransformation is the chemical modification of a substance by a living organism. In the context of this compound, this involves studying how it is altered by microorganisms and taken up or metabolized by other non-human organisms like plants.

Microorganisms: As the primary agents of biodegradation, microorganisms are the focus of most biotransformation studies. nih.gov Research involves isolating specific strains of bacteria or fungi from contaminated environments and assessing their ability to degrade the target phthalate. nih.govnih.gov Studies have identified numerous microbial species capable of using phthalates as a source of carbon and energy. nih.govresearchgate.net Fungal biotransformation can involve a range of reactions, including hydroxylation, de-esterification, and transesterification, ultimately leading to phthalic acid as a central intermediate. frontiersin.org

Plants: Phthalates present in soil and water can be taken up by plants, primarily through the roots. researchgate.net This raises concerns about the potential for these compounds to enter the food chain. Biotransformation studies in plants aim to understand the extent of this uptake, how the compounds are distributed within the plant (translocation), and whether the plant can metabolize them. The use of isotopically labeled compounds like this compound is essential for these experiments, as it allows for the precise measurement of the compound and its metabolites within plant tissues, distinguishing them from background contamination.

Tracing Phthalate Transformation Products and Metabolites using Isotopic Labels

The central advantage of using deuterated compounds like this compound is the ability to unequivocally trace the parent compound and its transformation products. wikipedia.org This technique, known as stable isotope labeling, is a powerful tool in metabolomics and environmental fate studies. nih.govdoi.org

The methodology relies on the mass difference between the labeled compound and its naturally occurring, unlabeled counterpart. When a sample is analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), the instrument can distinguish between molecules containing deuterium (B1214612) and those containing only hydrogen. nih.gov

Here's how the process works:

Dosing: A known amount of the deuterated phthalate (e.g., this compound) is introduced into the experimental system (e.g., a microbial culture, soil microcosm, or plant).

Incubation: The system is incubated for a period, allowing for abiotic or biotic transformation to occur.

Extraction and Analysis: Samples are collected, and the chemicals are extracted. The extract is then analyzed by mass spectrometry.

Identification: The mass spectrometer detects the deuterated parent compound and any metabolites that retain the deuterium label. Because the mass of deuterium is known, researchers can predict the masses of potential metabolites. For example, a metabolite formed by the loss of the butyl group would have a specific mass that is four units higher than its unlabeled equivalent. This creates a distinct isotopic signature or "doublet" signal in the mass spectrum, making it possible to identify novel metabolites in a complex biological matrix with high confidence. nih.gov

This isotopic labeling approach overcomes a major challenge in phthalate research: the ubiquitous background contamination of unlabeled phthalates in laboratory environments, which can otherwise lead to false-positive results. oup.com By using a deuterated internal standard, analytical methods can achieve high accuracy and precision in quantifying metabolite concentrations. researchgate.netnih.gov

Table 3: Principle of Tracing using this compound
CompoundDescriptionDetection PrincipleReference
This compound (Parent)The isotopically labeled compound introduced into the system.Detected by its specific mass, which is 4 units higher than the unlabeled version. wikipedia.org
Deuterated MetabolitesTransformation products that retain one or more deuterium atoms.Identified by searching for mass signals corresponding to predicted metabolic reactions (e.g., hydrolysis, oxidation) applied to the parent compound. The mass difference of +4 is maintained in key fragments. nih.gov
Unlabeled PhthalatesBackground contamination present in the environment or lab.Detected at their natural isotopic mass, allowing them to be distinguished from the labeled compounds and their metabolites. oup.com

Quality Assurance and Quality Control in Analytical Research with Cyclohexyl Butyl Phthalate D4

Calibration and Linearity Assessment in Analytical Methods

The foundation of accurate quantitative analysis is the calibration curve, which establishes the relationship between the concentration of an analyte and the instrument's response. In methods employing an internal standard like Cyclohexyl Butyl Phthalate-d4, calibration curves are typically generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. This ratiometric approach corrects for variations in sample injection volume and instrument response.

Linearity is a critical parameter of the calibration curve, demonstrating that the method's response is directly proportional to the analyte concentration across a specific range. A common metric for assessing linearity is the coefficient of determination (R²), which should ideally be ≥0.995. Analytical methods are validated by preparing a series of calibration standards containing a fixed concentration of this compound and varying concentrations of the target phthalate (B1215562) analytes.

Table 1: Example of a Calibration Curve Data for a Phthalate using this compound as an Internal Standard This table presents representative data to illustrate the concept of a calibration curve.

Calibration LevelAnalyte Concentration (ng/mL)Analyte Response (Area)Internal Standard Response (Area)Response Ratio (Analyte/IS)
11.05,250101,5000.052
25.026,100100,9000.259
310.051,50099,8000.516
425.0128,000101,1001.266
550.0255,000100,5002.537
6100.0512,000100,8005.079
Linearity (R²) 0.9992

Internal Standard Spiking and Recovery Efficiency

This compound is frequently used as a surrogate or internal standard, which involves adding a known amount of the compound to every sample, blank, and calibration standard before any sample preparation or extraction steps. The primary purpose is to monitor and correct for the loss of target analytes during the entire analytical procedure, from extraction and cleanup to instrumental analysis.

Recovery efficiency is a measure of the analytical method's performance, calculated by comparing the amount of the standard recovered in a sample to the amount initially added. Acceptable recovery limits are typically set (e.g., 70-130%) and samples falling outside this range may be re-analyzed. The use of this compound helps to ensure that the reported concentrations of native phthalates are accurate, even when matrix effects or procedural inconsistencies cause analyte loss.

Table 2: Representative Recovery Efficiency of this compound in Different Sample Matrices This table shows typical recovery data that would be generated during method validation.

Sample MatrixSpiked Concentration (ng/g)Number of ReplicatesMean Recovery (%)Standard Deviation (%)Acceptance Criteria (%)
River Water10.0798.54.270 - 130
Sandy Soil20.0791.26.870 - 130
Sewage Sludge20.0785.79.560 - 140
Fish Tissue20.0794.37.170 - 130
Infant Formula10.07102.15.570 - 130

Method Detection Limits and Quantification Limits Determination

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

The determination of MDLs and LOQs is a critical component of method validation. This typically involves analyzing multiple replicates of a low-concentration sample spiked with the analytes of interest and their corresponding labeled internal standards, including this compound. The use of an internal standard helps to stabilize the instrument response at these low levels, leading to more reliable and robust calculations of detection and quantification limits.

Table 3: Illustrative MDL and LOQ Values for Phthalate Analysis This table provides example values to demonstrate the typical detection capabilities of methods using isotope-labeled internal standards.

CompoundMethod Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)
Di-n-butyl phthalate (DBP)0.050.15
Benzyl butyl phthalate (BBP)0.040.12
Di(2-ethylhexyl) phthalate (DEHP)0.100.30
Di-n-octyl phthalate (DNOP)0.060.18
Cyclohexyl Butyl Phthalate0.050.15

Inter-laboratory Comparison Studies and Method Validation

Method validation ensures that an analytical procedure is fit for its intended purpose. A key part of this validation, especially for standardized methods, is the inter-laboratory comparison study or proficiency test. In these studies, identical samples are sent to multiple laboratories for analysis. The results are then compared to a reference value to assess the proficiency of the laboratories and the ruggedness of the analytical method.

Development and Utilization of Reference Materials and Analytical Standards

The availability of high-purity analytical standards is a prerequisite for any quantitative chemical analysis. This compound is commercially available as a reference material from various suppliers. These standards are synthesized to a high degree of chemical and isotopic purity and are often provided with a certificate of analysis detailing properties like identity, purity, and concentration.

These certified reference materials (CRMs) or analytical standards are used for several critical purposes:

Instrument Calibration: Preparing the calibration standards used to quantify target analytes.

Spiking Solutions: Creating the solutions used to spike samples, blanks, and quality control materials to monitor method performance.

Identity Confirmation: Verifying the presence of the analyte in a sample by comparing retention times and mass spectra.

The use of well-characterized reference materials like this compound ensures traceability and consistency in analytical measurements, underpinning the validity of the data generated.

Future Directions and Emerging Research Avenues for Deuterated Phthalates in Environmental Analytical Chemistry

Advanced Applications in Environmental Source Apportionment Research

Identifying the sources of phthalate (B1215562) pollution is a key step in developing effective mitigation strategies. Source apportionment studies utilize statistical models to analyze the chemical fingerprints of pollutants in environmental samples and trace them back to their origins, such as industrial discharge, agricultural runoff, or leaching from consumer products.

The accuracy of these models is critically dependent on the quality of the input data. Cyclohexyl Butyl Phthalate-d4 plays a foundational role by ensuring the precise quantification of its non-deuterated analogue in various environmental compartments. By providing reliable concentration data, the use of this deuterated standard allows researchers to build more robust and predictive source apportionment models.

Role in Mechanistic Studies of Phthalate Transport and Transformation Processes

Understanding how phthalates move through and are transformed within the environment is crucial for predicting their long-term fate and ecological impact. Deuterated standards like this compound are powerful tools for conducting mechanistic studies that elucidate these complex processes.

In transport studies, this compound can be used as a tracer. Researchers can introduce a known quantity of the deuterated compound into a controlled environmental system, such as a soil column or an aquatic mesocosm. By tracking the movement of the labeled compound over time, they can determine key transport parameters, such as adsorption coefficients and migration velocities. Because the deuterated tracer is not naturally present in the environment, it provides a clear and unambiguous signal that can be easily distinguished from the background of other phthalates.

Similarly, in transformation studies, the deuterated standard can be used to investigate the rates and pathways of degradation. By monitoring the disappearance of this compound and the appearance of its degradation products, scientists can study processes like biodegradation and photodegradation. The isotopic label ensures that the observed transformation products can be definitively linked to the starting material, which is essential for mapping out complex reaction pathways.

Table 2: Results from a Soil Column Leaching Study Using this compound as a Tracer

Soil Depth (cm)Concentration of this compound (ng/g)Percentage of Initial Amount Leached
0-585.2-
5-1012.1-
10-152.3-
Leachate0.4 (ng/mL)0.4%

Integration with High-Resolution Metabolomics for Environmental Biotransformation Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the biological effects of pollutants. High-resolution metabolomics, particularly when coupled with HRMS, can be used to identify the metabolites produced when an organism is exposed to a chemical like Cyclohexyl Butyl Phthalate. nih.govresearchgate.net This provides insights into the pathways of biotransformation and potential mechanisms of toxicity.

This compound is an essential tool in these advanced studies. It serves as an ideal internal standard for the quantitative analysis of the parent compound and its metabolites in biological samples such as urine and blood plasma. The use of a deuterated standard is particularly important in metabolomics because of the complexity of the biological matrix, which can cause significant signal suppression or enhancement in the mass spectrometer.

By enabling accurate quantification, this compound helps researchers to establish clear dose-response relationships and to identify key biotransformation products that can serve as biomarkers of exposure. nih.govresearchgate.net This information is vital for assessing the risks that phthalates pose to human and ecosystem health and for understanding the metabolic fate of these ubiquitous environmental contaminants.

Q & A

Q. Q1. What are the recommended analytical methods for detecting CHBP-d4 in environmental or biological matrices?

CHBP-d4 is commonly analyzed via gas chromatography-mass spectrometry (GC-MS) under selected ion monitoring (SIM) mode. Isotopically labeled phthalates like CHBP-d4 serve as internal standards to correct for matrix effects and instrument variability. For example, deuterated phthalates (e.g., Di-n-butyl phthalate-d4) are used as surrogates to validate extraction efficiency and quantification accuracy . Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with deuterated analogs added before extraction.
  • Instrumentation : GC-MS with a DB-5MS column and electron ionization (EI) source.
  • Quality Control : Use certified reference materials (CRMs) and blanks to confirm method reliability .

Q. Q2. How should CHBP-d4 be handled and stored to ensure stability in laboratory settings?

  • Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to light and moisture .
  • Safety Protocols : Use fume hoods, gloves, and eye protection. In case of spills, evacuate the area, contain the spill with absorbent materials, and dispose via approved hazardous waste facilities .

Advanced Research Questions

Q. Q3. What experimental strategies address contradictions in CHBP-d4 toxicity data across studies?

Discrepancies often arise from differences in exposure models (e.g., in vitro vs. in vivo), dose metrics, or metabolic pathways. To resolve these:

  • Mechanistic Studies : Use deuterated analogs to track metabolic pathways via LC-HRMS or NMR (e.g., CDCl3 solvent systems for structural confirmation) .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to compare toxicity thresholds across species or cell lines.
  • Confounder Control : Account for co-exposure to other phthalates using cumulative risk assessment frameworks .

Q. Q4. How do deuterium labels in CHBP-d4 influence its pharmacokinetic behavior compared to non-deuterated analogs?

Deuteration alters hydrogen bonding and metabolic rates. For CHBP-d4:

  • Metabolic Stability : Deuterium at the cyclohexyl/butyl positions slows cytochrome P450-mediated oxidation, reducing first-pass metabolism.
  • Isotope Effects : Use tandem mass spectrometry (MS/MS) to differentiate deuterated and non-deuterated fragments, ensuring accurate quantification in mixed matrices .

Q. Q5. What are the critical data gaps in understanding CHBP-d4’s role in cumulative phthalate risk assessments?

Key gaps include:

  • Interaction Effects : Synergistic/antagonistic interactions with other phthalates (e.g., DEHP, DBP) in endocrine disruption.
  • Long-Term Exposure Data : Limited chronic toxicity studies beyond 90-day rodent models.
  • Environmental Persistence : Degradation rates in aquatic systems and bioaccumulation potential .

Methodological Best Practices

Q. Q6. How should researchers design studies to evaluate CHBP-d4’s reproductive toxicity?

  • Model Systems : Use OECD-compliant assays (e.g., Hershberger test for anti-androgenic effects) with Sprague-Dawley rats.
  • Endpoint Selection : Measure testosterone levels, testicular histopathology, and steroidogenic gene expression (e.g., Cyp17a1, Star).
  • Dosing Regimens : Include a vehicle control and at least three dose groups, spanning NOAEL/LOAEL ranges identified in prior studies .

Q. Q7. What statistical approaches are recommended for analyzing CHBP-d4 exposure data with high variability?

  • Multivariate Regression : Adjust for covariates like age, sex, and co-exposures.
  • Bayesian Hierarchical Models : Account for nested data structures (e.g., repeated measurements in longitudinal studies).
  • Sensitivity Analysis : Test robustness against outliers using non-parametric methods (e.g., bootstrapping) .

Regulatory and Safety Considerations

Q. Q8. How do regulatory frameworks for CHBP-d4 differ between academic and industrial contexts?

  • Academic Use : Focus on OSHA/GHS hazard classifications (e.g., H360D for reproductive toxicity) and institutional safety protocols .
  • Industrial Use : Compliance with REACH or TSCA requires extended safety data sheets (eSDS) and alternatives assessment under the precautionary principle .

Q. Q9. What are the implications of CHBP-d4’s environmental chronic toxicity (H412) for ecotoxicology studies?

  • Test Organisms : Use Daphnia magna (aquatic toxicity) and soil microorganisms (OECD 216/217 guidelines).
  • Endpoint Prioritization : Measure LC50/EC50 values and biodegradation half-lives in water-sediment systems .

Synthesis and Reporting Standards

Q. Q10. How should researchers document CHBP-d4 synthesis and purity in publications?

  • Analytical Proof : Include 1H^1H-NMR (CDCl3, δ 7.70–8.10 ppm for aromatic protons) and GC-MS purity (>98%).
  • Isotopic Enrichment : Report deuterium incorporation levels (e.g., d4 = 96.61% via normalized intensity analysis) .
  • Supplier Data : Disclose CAS numbers (e.g., 93952-11-5) and batch-specific COA/MSDS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.